molecular formula C16H23Br B14223610 (3-Bromo-3-cyclohexylbutyl)benzene CAS No. 502760-09-0

(3-Bromo-3-cyclohexylbutyl)benzene

Cat. No.: B14223610
CAS No.: 502760-09-0
M. Wt: 295.26 g/mol
InChI Key: LMIYSKAKWNZYDT-UHFFFAOYSA-N
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Description

(3-Bromo-3-cyclohexylbutyl)benzene is an organic compound with the molecular formula C16H23Br. It is a derivative of benzene, where a bromine atom and a cyclohexylbutyl group are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-3-cyclohexylbutyl)benzene typically involves the bromination of a cyclohexylbutylbenzene precursor. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine in a continuous flow reactor. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-3-cyclohexylbutyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Bromo-3-cyclohexylbutyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-3-cyclohexylbutyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The cyclohexylbutyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-3-cyclohexylbutyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs.

Properties

CAS No.

502760-09-0

Molecular Formula

C16H23Br

Molecular Weight

295.26 g/mol

IUPAC Name

(3-bromo-3-cyclohexylbutyl)benzene

InChI

InChI=1S/C16H23Br/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3

InChI Key

LMIYSKAKWNZYDT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(C2CCCCC2)Br

Origin of Product

United States

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